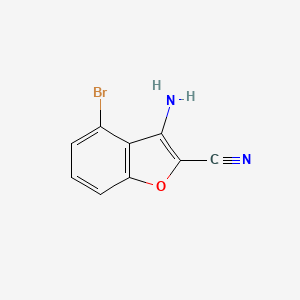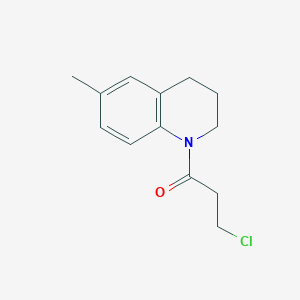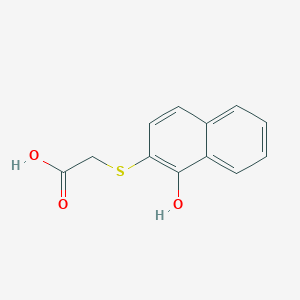
1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom substituted with dimethyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane typically involves the reaction of 4-vinylphenylmagnesium bromide with chlorodimethyl(trimethylsilyl)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions are typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used to replace the trimethylsilyl group.
Major Products Formed
Epoxides and Diols: Formed through the oxidation of the vinyl group.
Cyclohexyl Derivatives: Formed through the hydrogenation of the phenyl ring.
Substituted Silanes: Formed through nucleophilic substitution of the trimethylsilyl group.
Scientific Research Applications
Chemistry
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used as a building block in the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used as a precursor for the synthesis of silicon-based biomolecules. These biomolecules can be used in the development of novel drug delivery systems and imaging agents.
Medicine
The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize silicon-containing analogs of pharmaceutical compounds, which may exhibit improved pharmacokinetic properties.
Industry
In the industrial sector, (4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used in the production of advanced materials, such as silicone-based polymers and resins. These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
The mechanism by which (4-ethenylphenyl)-dimethyl-trimethylsilylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight polymers. The silicon atom, with its ability to form stable bonds with carbon and other elements, plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(4-ethenylphenyl)trimethylsilane: Lacks the dimethyl substitution on the silicon atom.
(4-ethenylphenyl)dimethylsilane: Lacks the trimethylsilyl group.
(4-vinylphenyl)dimethylsilane: Similar structure but with a vinyl group instead of an ethenyl group.
Uniqueness
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is unique due to the presence of both dimethyl and trimethylsilyl groups on the silicon atom. This dual substitution enhances the compound’s reactivity and allows for the introduction of multiple functional groups into organic molecules. Additionally, the vinyl group provides a site for further chemical modifications, making this compound a versatile building block in synthetic chemistry.
Properties
CAS No. |
114442-01-2 |
|---|---|
Molecular Formula |
C13H22Si2 |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C13H22Si2/c1-7-12-8-10-13(11-9-12)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
InChI Key |
JYUUKXGWBRYQIS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)

![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)






![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)
![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
